5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an indene moiety linked via an ether bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Etherification: The indene moiety is then reacted with a suitable alkylating agent to introduce the ether linkage.
Pyrazole Ring Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the indene moiety, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, particularly at the methyl group on the pyrazole ring or the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated analogs.
Scientific Research Applications
5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1H-pyrazol-3-amine: This compound is structurally similar but may have different substituents or functional groups.
Indene derivatives: Compounds with similar indene moieties but different substituents on the pyrazole ring.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents on the indene moiety.
Uniqueness
The uniqueness of 5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine lies in its specific combination of the indene moiety and the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxymethyl)-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-12(8-14(15)16-17)9-18-13-6-10-4-2-3-5-11(10)7-13/h2-5,8,10-11,13H,6-7,9H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHLJJWCCNDLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC2CC3C=CC=CC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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